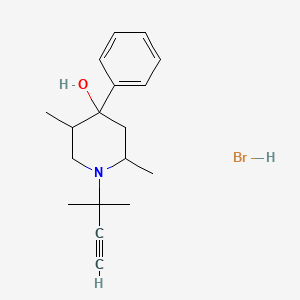![molecular formula C16H19NO5 B5069550 2-{[3-(ethoxycarbonyl)-1,2-dimethyl-1H-indol-5-yl]oxy}propanoic acid](/img/structure/B5069550.png)
2-{[3-(ethoxycarbonyl)-1,2-dimethyl-1H-indol-5-yl]oxy}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(ethoxycarbonyl)-1,2-dimethyl-1H-indol-5-yl]oxy}propanoic acid is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as EDMP and is a derivative of indole-5-carboxylic acid.
Mecanismo De Acción
The mechanism of action of EDMP is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. In cancer cells, EDMP has been found to induce cell cycle arrest and apoptosis by inhibiting the activity of histone deacetylases (HDACs). In microbial cells, EDMP has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
EDMP has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, EDMP has been found to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes. In microbial cells, EDMP has been found to disrupt the synthesis of cell wall components and inhibit the activity of certain enzymes. In animal models, EDMP has been found to exhibit antitumor and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EDMP has several advantages for lab experiments, including its easy synthesis, high purity, and stability. However, EDMP also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful handling and proper safety precautions are necessary when working with EDMP.
Direcciones Futuras
There are several future directions for the research and development of EDMP. One direction is to explore the potential applications of EDMP in the field of materials science, particularly in the synthesis of functional materials with unique properties. Another direction is to investigate the mechanism of action of EDMP in more detail, particularly in cancer and microbial cells. Additionally, the synthesis of new derivatives of EDMP with improved pharmacological properties is another promising direction for future research.
Métodos De Síntesis
The synthesis of EDMP involves the reaction of 3-(ethoxycarbonyl)-1,2-dimethylindole-5-carboxylic acid with 2-bromo-1-(t-butyldimethylsilyloxy)propane in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various methods.
Aplicaciones Científicas De Investigación
EDMP has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, EDMP has been found to exhibit anticancer and antimicrobial properties. In drug discovery, EDMP can be used as a starting material for the synthesis of new compounds with improved pharmacological properties. In materials science, EDMP can be used as a building block for the synthesis of functional materials with unique properties.
Propiedades
IUPAC Name |
2-(3-ethoxycarbonyl-1,2-dimethylindol-5-yl)oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-5-21-16(20)14-9(2)17(4)13-7-6-11(8-12(13)14)22-10(3)15(18)19/h6-8,10H,5H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABYFWDQSKWUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(C)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[3-(2-chlorophenyl)propanoyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5069471.png)
![5-(4-isopropylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5069473.png)
![hexyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5069479.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5069494.png)
![3-bromo-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5069497.png)
![6-[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5069505.png)
![N-[(1-{2-[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5069507.png)


![1-{4-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5069527.png)

![6,7-dimethoxy-2-[3-(4-methoxyphenyl)-1-methylpropyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5069547.png)
![2-[(4-chlorophenyl)thio]-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5069568.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5069572.png)